
3-(Methoxymethyl)-2-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxymethyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This particular compound features a methoxymethyl group attached to the third carbon and a methyl group attached to the second carbon of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-2-methylpyridine can be achieved through various methods. One common approach involves the reaction of 2-methylpyridine with formaldehyde and methanol in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(Methoxymethyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxymethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学研究应用
3-(Methoxymethyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-(Methoxymethyl)-2-methylpyridine involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methylpyridine: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
3-Methylpyridine: Similar structure but without the methoxymethyl group, leading to different reactivity and applications.
3-(Hydroxymethyl)-2-methylpyridine: Similar but with a hydroxyl group instead of a methoxymethyl group, affecting its chemical properties and reactivity.
Uniqueness
3-(Methoxymethyl)-2-methylpyridine is unique due to the presence of both a methoxymethyl group and a methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various chemical syntheses and applications.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
3-(methoxymethyl)-2-methylpyridine |
InChI |
InChI=1S/C8H11NO/c1-7-8(6-10-2)4-3-5-9-7/h3-5H,6H2,1-2H3 |
InChI 键 |
MRVIBBURXMHFIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=N1)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


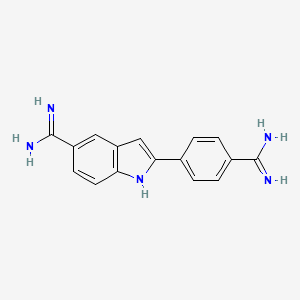
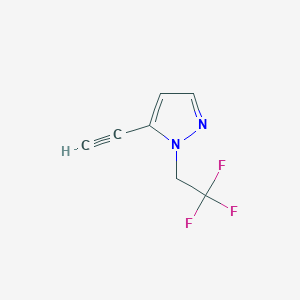
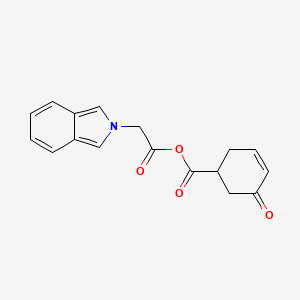
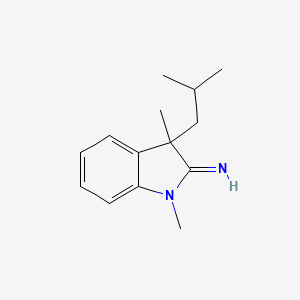
![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)
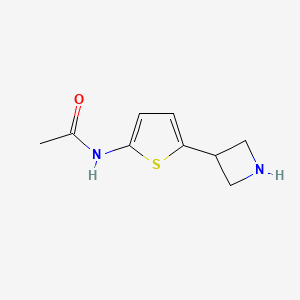
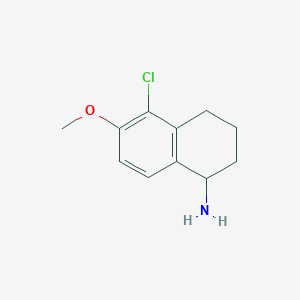
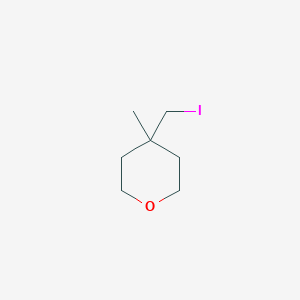

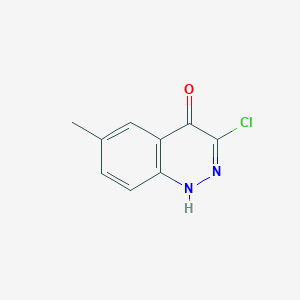
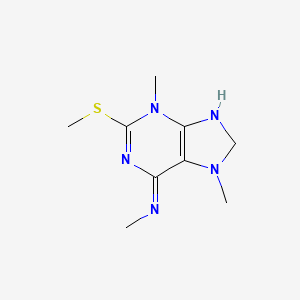
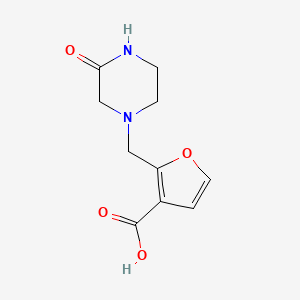
![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)
